molecular formula C16H20N4O3S B2914275 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034400-44-5

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2914275
CAS No.: 2034400-44-5
M. Wt: 348.42
InChI Key: DQLUYZZMBJXDIC-UHFFFAOYSA-N
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Description

This compound (CAS No. 1334488-49-1) is a pyrimidine derivative featuring a 2,4-dimethyl-substituted pyrimidine core. At the 6-position, it bears a piperidin-3-yloxy group modified by a pyridin-3-ylsulfonyl moiety. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide interactions are critical .

Properties

IUPAC Name

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUYZZMBJXDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS Number: 2034400-44-5) is a synthetic compound that has garnered interest for its potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 348.4 g/mol. Its structure features a pyrimidine core with a dimethyl group and a sulfonyl-piperidine moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight348.4 g/mol
CAS Number2034400-44-5

The compound acts primarily as a functionalized cereblon ligand , which plays a significant role in targeted protein degradation strategies. It forms covalent bonds with cereblon, leading to the degradation of specific proteins associated with various diseases, particularly in oncology . This mechanism is particularly relevant for the development of Proteolysis Targeting Chimeras (PROTACs) , which aim to selectively eliminate unwanted proteins from cells.

Biological Activity

Research indicates that 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibits significant biological activity in the following areas:

1. Anticancer Activity:

  • The compound has shown potential in inhibiting tumor growth by targeting specific oncogenic proteins.
  • Studies have demonstrated its efficacy in various cancer cell lines, suggesting its role as a therapeutic agent in cancer treatment .

2. Anti-inflammatory Effects:

  • Preliminary investigations indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

3. Enzyme Modulation:

  • The compound has been explored as a biochemical probe to study enzyme functions and interactions within cellular pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

  • A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine against various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Study 2: Mechanistic Insights

  • Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its effects on cancer cells. The study found that it modulates key signaling pathways involved in cell survival and proliferation, further supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine indicates favorable absorption and distribution characteristics due to its functional groups that facilitate interaction with biological membranes. However, detailed studies on its bioavailability and metabolic pathways are still required to fully understand its pharmacological potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Molecular Features Key Differences Similarity Score
Target Compound (1334488-49-1) 2,4-dimethylpyrimidine core; 6-position: pyridin-3-ylsulfonyl-piperidin-3-yloxy Reference compound
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (1289388-29-9) Ethoxy group at pyrimidine 6-position; piperidin-3-yl methanol substituent Ethoxy replaces methyl at pyrimidine 6-position; lacks sulfonyl group 0.86
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride (3270-97-1) Bis-piperidin-3-ylmethoxy at pyrimidine 2,6-positions; dihydrochloride salt Additional piperidinylmethoxy group; hydrochloride salt enhances solubility 0.60
2,4-Diamino-6-methoxypyrimidine (186435-66-5) Amino groups at 2,4-positions; methoxy at 6-position Simpler structure; amino groups replace methyl groups 0.60
2,4-Dimethyl-6-(piperazin-1-yl)pyrimidine () Piperazine ring at 6-position Piperazine (two nitrogen atoms) replaces sulfonyl-piperidine; alters basicity

Research Findings and Implications

Bioactivity: The target compound’s pyridin-3-ylsulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinase enzymes) compared to analogs like 2,4-Diamino-6-methoxypyrimidine, which lacks this moiety . The dihydrochloride salt in 4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride improves aqueous solubility, a property absent in the target compound’s neutral form .

Synthetic Accessibility: (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (similarity 0.86) is synthetically simpler due to its ethoxy group and absence of sulfonylation steps, making it a cost-effective intermediate .

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